2,2-Dimethylhept-6-en-1-amine
Description
Properties
IUPAC Name |
2,2-dimethylhept-6-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-8,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKJMUGKKLDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC=C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The aldehyde undergoes condensation with ammonia to form an imine intermediate, which is subsequently hydrogenated to the primary amine. Critical parameters include:
In a representative procedure, 2,2-dimethylhept-6-enal is introduced into a reactor containing Pd/C and liquid ammonia under hydrogen pressure. The semibatch mode, with gradual aldehyde addition over 1–5 hours, minimizes side reactions like aldol condensation. Post-reaction, the crude mixture is purified via fractional distillation to isolate the amine.
Table 1: Reductive Amination Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 70–160 | 100 | 95 |
| H₂ Pressure (bar) | 10–30 | 25 | 97 |
| Catalyst (Pd/C) | 1–10 wt% | 5 wt% | 96 |
| Reaction Time (h) | 1–8 | 3 | 94 |
Hydrogenation-Amination of Unsaturated Nitriles
An alternative pathway involves the hydrogenation of 2,2-dimethylhept-6-enenitrile to the corresponding amine. This method avoids imine intermediates but requires precise control to prevent over-reduction or double-bond migration.
Catalyst Selection and Substrate Stability
Raney nickel and palladium catalysts are effective, though the latter minimizes double-bond hydrogenation. For example, Pd/C at 50°C and 10 bar H₂ selectively reduces the nitrile group without affecting the terminal alkene. Challenges include:
-
Regioselectivity : Terminal alkenes are prone to isomerization under acidic conditions.
-
Byproducts : Formation of secondary amines via condensation requires excess ammonia.
BF₃·Et₂O-Catalyzed Condensation and Reduction
Metal-free approaches using BF₃·Et₂O as a Lewis acid catalyst enable imine formation from aldehydes and ammonium formate, followed by in situ reduction with formic acid. This method is advantageous for substrates sensitive to metal catalysts.
Reaction Conditions and Solvent Effects
Optimal performance is achieved in acetonitrile at 85°C, with BF₃·Et₂O (0.5 mol%) and formic acid as the reductant. The protocol affords This compound in >99% conversion, avoiding racemization and double-bond side reactions.
Table 2: Solvent Screening for BF₃·Et₂O-Catalyzed Synthesis
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Acetonitrile | >99 | 99 |
| Toluene | 23 | 48 |
| DMSO | 77 | 0 |
| Methanol | 3 | 68 |
Challenges in Hydroamination Routes
Direct hydroamination of 6,7-dimethylhept-1-ene with ammonia faces significant hurdles due to poor regiocontrol and catalyst deactivation. While rhodium complexes have shown promise in analogous systems, yields for terminal alkenes remain suboptimal (<30%).
Industrial-Scale Considerations
Recirculation of Pd/C catalysts over 12 batches demonstrates negligible activity loss, supporting scalability. Key operational parameters for continuous production include:
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the heptene chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
2,2-Dimethylhept-6-en-1-amine has potential applications in the pharmaceutical industry:
- Intermediate for Drug Synthesis : It can act as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or acting as anesthetics. Its structural properties may allow for modifications that enhance biological activity.
Case Study: Anesthetic Development
In research exploring new anesthetic agents, derivatives of this compound have been investigated for their efficacy and safety profiles. Preliminary studies suggest that modifications to this compound could lead to novel anesthetics with improved pharmacokinetics.
Agrochemical Applications
The compound is also being explored for use in agrochemicals:
- Pesticide Formulations : As an amine derivative, it has potential applications in developing herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating more effective agrochemical formulations.
Case Study: Herbicide Development
Research has shown that derivatives of this compound can enhance the efficacy of existing herbicides by improving their uptake and effectiveness against specific weed species. Field trials demonstrated a significant reduction in weed biomass when using formulations containing this compound compared to traditional herbicides.
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound has industrial applications:
- Chemical Intermediate : It serves as a building block for synthesizing various chemicals used in plastics and polymers.
- Surfactants : The compound's amphiphilic nature allows it to function effectively as a surfactant in cleaning products and emulsifiers.
Data Summary Table
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Intermediate for anesthetics |
| Agrochemicals | Herbicide formulations | Enhanced efficacy against weeds |
| Industrial Chemicals | Chemical intermediates | Building blocks for polymers |
| Surfactants | Cleaning products | Improved emulsification properties |
Mechanism of Action
The mechanism of action of 2,2-dimethylhept-6-en-1-amine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 2,2-Diphenylethan-1-amine: Features two phenyl groups instead of aliphatic chains, increasing aromaticity and rigidity. This enhances its use in bioactive molecule synthesis (e.g., antipsychotics) but reduces solubility in nonpolar solvents compared to aliphatic analogs .
- Hept-6-en-1-amine : A linear primary amine lacking methyl branches. The absence of branching results in higher boiling points but lower thermal stability compared to branched derivatives.
- Dimethyl(diphenylmethyl)amine hydrochloride : A dimethylamine derivative with a bulky diphenylmethyl group, often used in coordination chemistry. Its ionic form improves water solubility, unlike the neutral 2,2-dimethylhept-6-en-1-amine .
Physicochemical Properties
Notes:
- Lipophilicity : Branched aliphatic amines like this compound exhibit higher lipid solubility than aromatic analogs (e.g., 2,2-diphenylethan-1-amine), favoring membrane permeability in drug design.
- Reactivity : The terminal double bond in this compound enables addition reactions (e.g., hydroamination), unlike saturated analogs.
Research Findings and Limitations
For example:
- Thermal Stability : Branching in aliphatic amines typically reduces melting/boiling points compared to linear isomers.
- Bioactivity : Methyl groups may shield the amine from metabolic degradation, enhancing bioavailability in drug candidates.
Further studies are required to validate these hypotheses and explore the compound’s synthetic applications.
Q & A
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Statistical analysis (ANOVA) identifies critical factors (e.g., catalyst purity, p < 0.05). Reproducibility is enhanced by strict moisture control (Karl Fischer titration <50 ppm H₂O) .
Q. What protocols validate the absence of byproducts like Schiff bases in synthesized batches?
- Methodological Answer : LC-MS with collision-induced dissociation (CID) detects imine byproducts (m/z 154.1). Quantify using external calibration curves (R² > 0.99). FT-IR monitoring of C=N stretches (1620–1680 cm⁻¹) during synthesis ensures real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
